![molecular formula C21H31N3O2 B5607896 N,N-dimethyl-3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5607896.png)
N,N-dimethyl-3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline
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Overview
Description
Heterocyclic compounds, particularly those incorporating tetrahydrobenzo[b]pyrans and related scaffolds, are of considerable importance in organic chemistry and pharmacology due to their widespread occurrence in natural compounds and pharmaceuticals. These compounds are known for their diverse biological activities and serve as key structural motifs in drug development (H. Kiyani, 2018).
Synthesis Analysis
The synthesis of tetrahydrobenzo[b]pyrans and similar heterocycles often involves multi-component reactions utilizing organocatalysts. These strategies facilitate the construction of complex molecules from simpler precursors in an efficient manner, highlighting the role of organocatalysis in green chemistry (H. Kiyani, 2018).
Molecular Structure Analysis
Molecular structures of heterocyclic compounds are characterized by their cyclic frameworks incorporating one or more heteroatoms (e.g., nitrogen, oxygen). These structures are pivotal for the biological and chemical properties of the molecules. Detailed structural analysis can be performed using NMR spectroscopy and X-ray crystallography to determine the configuration and conformation of these compounds (N. F. Curtis, 2012).
Chemical Reactions and Properties
Heterocyclic compounds participate in a variety of chemical reactions, serving as key intermediates in the synthesis of bioactive molecules. Their reactivity is influenced by the heteroatoms and the structural framework, enabling a wide range of transformations for the synthesis of pharmacologically relevant molecules (M. A. Gomaa & H. Ali, 2020).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as melting points, boiling points, and solubility, are crucial for their application in drug formulation and delivery. These properties are determined by the molecular structure and the presence of functional groups (E. Vessally et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to participate in specific reactions, are key for the utility of heterocyclic compounds in synthetic organic chemistry. These properties enable the design and synthesis of complex molecules with desired biological activities (S. Ferreira & C. Kaiser, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-22(2)19-5-3-4-17(12-19)21(25)24-14-16-6-7-20(24)15-23(13-16)18-8-10-26-11-9-18/h3-5,12,16,18,20H,6-11,13-15H2,1-2H3/t16-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCOIACOKILTDP-OXJNMPFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3CCC2CN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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